molecular formula C7H7NOS B1198765 Thiobenzamide S-oxide CAS No. 20199-04-6

Thiobenzamide S-oxide

Cat. No. B1198765
CAS RN: 20199-04-6
M. Wt: 153.2 g/mol
InChI Key: GZEKDPVRFJUKQC-UHFFFAOYSA-N
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Description

Thiobenzamide S-oxide is a member of benzenes.

Scientific Research Applications

Hepatotoxicity Studies

Thiobenzamide S-oxide (TBSO) has been studied for its hepatotoxic effects. Chieli, Malvaldi, and Segnini (1980) found that TBSO induced liver centrilobular necrosis and impaired liver functions in rats, suggesting its involvement in liver damage caused by thiobenzamide (Chieli, Malvaldi, & Segnini, 1980). Hanzlik, Cashman, and Traiger (1980) also investigated the relative hepatotoxicity of various thiobenzamide derivatives, including TBSO, highlighting its significant hepatotoxic effects (Hanzlik, Cashman, & Traiger, 1980).

Microsomal Oxidation and Metabolism

Research by Tynes and Hodgson (1983) explored the microsomal oxidation pathways of thiobenzamide to TBSO in liver and lung microsomes. They identified two distinct pathways involving FAD-containing monooxygenase and cytochrome P-450 (Tynes & Hodgson, 1983). Hanzlik and Cashman (1983) further examined the microsomal metabolism of TB and TBSO, suggesting that the S-oxidation of TB to TBSO is a key step in its biotransformation (Hanzlik & Cashman, 1983).

Immune System Impact

Pasquinelli et al. (1989) conducted a study on the effects of thiobenzamide on the rat immune system. They found that TB and its proximal metabolite TBSO induced significant thymus cortex involution, affecting cell-mediated immunity and other immune responses (Pasquinelli et al., 1989).

Medicinal Chemistry and Drug Delivery

A novel study by Lee et al. (2021) explored the use of thiobenzamide derivatives in medical applications, particularly focusing on NO/H2S co-delivery from self-assembled nanoparticles for enhanced angiogenesis (Lee et al., 2021).

Molecular Structure Analysis

Bonamartini Corradi et al. (1999) investigated the crystal structure of thionicotinamide S-oxide, a related compound, providing insights into the molecular geometry and interactions of such compounds (Bonamartini Corradi et al., 1999).

Environmental and Biochemical Studies

Dodge et al. (2006) studied the metabolism of thiobenzamide and its S-oxide by Ralstonia pickettii, revealing the bacterium's ability to transform thioamide compounds, suggesting its role in environmental degradation processes (Dodge et al., 2006).

properties

CAS RN

20199-04-6

Product Name

Thiobenzamide S-oxide

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

IUPAC Name

phenyl(sulfinyl)methanamine

InChI

InChI=1S/C7H7NOS/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,8H2

InChI Key

GZEKDPVRFJUKQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=S=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=S=O)N

Other CAS RN

20199-04-6

synonyms

thiobenzamide-S-oxide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiobenzamide S-oxide
Reactant of Route 2
Thiobenzamide S-oxide
Reactant of Route 3
Thiobenzamide S-oxide
Reactant of Route 4
Thiobenzamide S-oxide
Reactant of Route 5
Thiobenzamide S-oxide
Reactant of Route 6
Thiobenzamide S-oxide

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